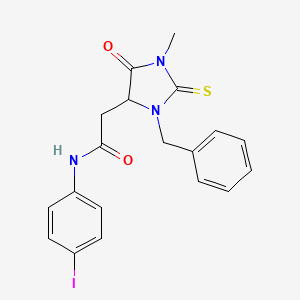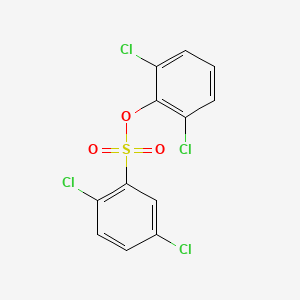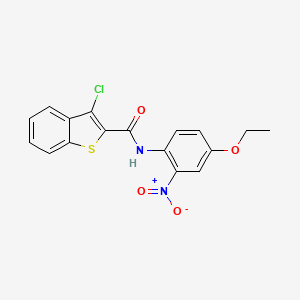
2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide, also known as BI-69A11, is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioxoimidazolidinone derivatives and has been found to have significant activity against several diseases.
Mécanisme D'action
The mechanism of action of 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide involves the inhibition of several signaling pathways that are involved in the pathogenesis of various diseases. In cancer cells, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide inhibits the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation. In inflammation, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide inhibits the JNK signaling pathway, which is involved in neuronal apoptosis.
Biochemical and Physiological Effects:
2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide has been found to have several biochemical and physiological effects in scientific research. In cancer cells, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide has been found to reduce the production of pro-inflammatory cytokines, inhibit the migration of immune cells, and reduce tissue damage. In neurological disorders, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide has been found to reduce oxidative stress, inhibit neuronal apoptosis, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide in lab experiments include its potent activity against several diseases, its well-defined mechanism of action, and its availability for purchase from several chemical suppliers. The limitations of using 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide in lab experiments include its relatively high cost, its potential toxicity at high concentrations, and the need for further research to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for research on 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide. One direction is to investigate its potential therapeutic applications in other diseases such as diabetes, cardiovascular disease, and autoimmune disorders. Another direction is to develop more potent derivatives of 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide with improved pharmacokinetic properties. Additionally, further research is needed to determine the optimal dosage and administration of 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide in different disease models. Finally, research is needed to investigate the potential side effects of 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide and its long-term safety profile.
In conclusion, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications in several diseases. Its well-defined mechanism of action and potent activity against several diseases make it a promising candidate for further research and development. Future research on 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide should focus on its potential therapeutic applications in other diseases, the development of more potent derivatives, and the determination of its optimal dosage and administration.
Méthodes De Synthèse
The synthesis of 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide involves the reaction of 4-iodoaniline with 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)acetic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide.
Applications De Recherche Scientifique
2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide has been extensively studied for its potential therapeutic applications in several diseases such as cancer, inflammation, and neurological disorders. In cancer research, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide has been found to have potent anticancer activity against several cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In inflammation research, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
2-(3-benzyl-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)-N-(4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18IN3O2S/c1-22-18(25)16(11-17(24)21-15-9-7-14(20)8-10-15)23(19(22)26)12-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXKRWALIVKDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(N(C1=S)CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5068585.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5068614.png)
![3-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5068615.png)
![2-{5-[4-(diethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol](/img/structure/B5068623.png)
![methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5068633.png)
![3,5-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5068636.png)


![N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5068664.png)
![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5068673.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorophenyl)piperazine](/img/structure/B5068686.png)
![1-(2-methoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5068691.png)
![methyl 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5068693.png)